Fmoc-L-beta-Lys(Boc)-OH
Overview
Description
Fmoc-L-beta-Lys(Boc)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound features two protective groups: the Fmoc (9-fluorenylmethoxycarbonyl) group and the Boc (tert-butoxycarbonyl) group, which protect the amino and carboxyl groups, respectively. These protective groups are essential for preventing unwanted side reactions during peptide chain assembly.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-beta-Lys(Boc)-OH typically involves the following steps:
Activation of Lysine: : The amino acid lysine is activated using reagents such as Fmoc-OSu (Fmoc N-hydroxysuccinimide ester) and di-tert-butyl dicarbonate (Boc2O) .
Coupling Reaction: : The activated lysine is then coupled with the appropriate carboxyl group to form the desired peptide bond.
Purification: : The resulting compound is purified using techniques such as column chromatography or recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of This compound is scaled up using reactors and automated synthesizers. The process involves continuous monitoring and control of reaction conditions to ensure high yield and purity. Large-scale purification methods, such as flash chromatography and high-performance liquid chromatography (HPLC) , are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-beta-Lys(Boc)-OH: can undergo various chemical reactions, including:
Deprotection: : Removal of the Fmoc and Boc groups using reagents like trifluoroacetic acid (TFA) and hydrofluoric acid (HF) .
Peptide Bond Formation: : Coupling with other amino acids to form longer peptide chains.
Oxidation and Reduction: : These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions
Deprotection: : TFA, HF, trifluoromethanesulfonic acid (TFMSA).
Coupling: : Fmoc-OSu, Boc2O, coupling reagents like DCC (dicyclohexylcarbodiimide) .
Oxidation/Reduction: : Specific oxidizing/reducing agents depending on the desired transformation.
Major Products Formed
Deprotection: : Free amino acids or peptides.
Coupling: : Longer peptide chains.
Oxidation/Reduction: : Various oxidized or reduced derivatives.
Scientific Research Applications
Fmoc-L-beta-Lys(Boc)-OH: is widely used in scientific research, particularly in the fields of:
Chemistry: : As a building block for synthesizing complex peptides and proteins.
Biology: : Studying protein interactions and functions.
Medicine: : Developing therapeutic peptides and drugs.
Industry: : Manufacturing biologically active compounds and materials.
Mechanism of Action
The mechanism by which Fmoc-L-beta-Lys(Boc)-OH exerts its effects depends on its specific application. In peptide synthesis, the protective groups ensure that the amino acid reacts only at the desired site, preventing side reactions. The Fmoc group is removed by TFA, exposing the free amine, which can then react with another amino acid to form a peptide bond.
Comparison with Similar Compounds
Fmoc-L-beta-Lys(Boc)-OH: is similar to other Fmoc- and Boc-protected amino acids, such as Fmoc-Lys(Boc)-OH and Fmoc-Gly(Boc)-OH . its unique beta-lysine structure makes it particularly useful for specific peptide sequences and applications.
List of Similar Compounds
Fmoc-Lys(Boc)-OH
Fmoc-Gly(Boc)-OH
Fmoc-Ala(Boc)-OH
Fmoc-Val(Boc)-OH
Biological Activity
Introduction
Fmoc-L-beta-Lys(Boc)-OH is a derivative of lysine that has garnered attention in various fields, particularly in peptide synthesis and drug development. This compound is characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyloxycarbonyl (Boc) group. The biological activity of this compound is multifaceted, influencing various physiological processes and serving as a crucial building block in the synthesis of bioactive peptides.
- Molecular Formula : C₁₈H₃₃N₃O₄
- Molecular Weight : 351.48 g/mol
- Solubility : Soluble in DMSO and other organic solvents.
- Optical Activity : [α]20/D −12±1°, c = 1% in DMF .
In Vitro Studies
- Ergogenic Effects : this compound has been shown to enhance physical performance by influencing the secretion of anabolic hormones. This property makes it beneficial as an ergogenic dietary supplement, particularly for athletes .
- Peptide Synthesis : The compound is widely utilized in solid-phase peptide synthesis (SPPS), allowing for the efficient construction of complex peptides. It serves as a key building block that enables the incorporation of lysine residues into peptide sequences, which can modulate biological activity .
- Drug Delivery Systems : Its unique properties facilitate the development of advanced drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents .
Case Studies
- Peptide-based Inhibitors : Research has demonstrated that peptides synthesized using this compound can inhibit Aβ42 fibril formation, which is relevant in Alzheimer’s disease therapy. These peptides showed stability over two years and were effective in preventing aggregation, highlighting their potential as therapeutic agents .
- Antimicrobial Activity : Peptides derived from this compound have exhibited significant bactericidal effects against various strains of bacteria, demonstrating their potential use in developing new antimicrobial therapies .
Applications in Research
- Cancer Therapy : The compound plays a significant role in cancer research by enabling the design of peptide-based drugs that target specific cancer cells while minimizing side effects. Its application in bioconjugation processes allows for the attachment of therapeutic agents to biomolecules, facilitating targeted therapy .
- Protein Engineering : this compound is utilized in protein engineering to modify proteins for enhanced stability and functionality, which is crucial for biotechnological applications .
Comparative Analysis
Property | This compound | Other Lysine Derivatives |
---|---|---|
Molecular Weight | 351.48 g/mol | Varies |
Solubility | Soluble in DMSO | Varies |
Ergogenic Effects | Yes | Some |
Application in Drug Delivery | Yes | Limited |
Antimicrobial Activity | Significant | Varies |
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-14-8-9-17(15-23(29)30)28-25(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETTXXCZEDLMRX-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746340 | |
Record name | (3S)-6-[(tert-Butoxycarbonyl)amino]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219967-68-7 | |
Record name | (3S)-6-[(tert-Butoxycarbonyl)amino]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-L-beta-Lys(Boc)-OH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.